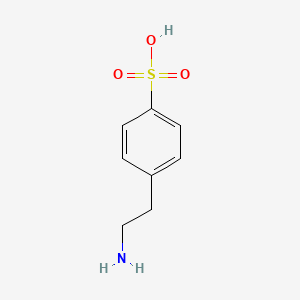

4-(2-Azanylethyl)benzenesulfonic acid

Description

4-(2-Azanylethyl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring an ethylamine (-CH₂CH₂NH₂) substituent at the para position of the benzene ring. Benzenesulfonic acids are widely studied for their strong acidity, solubility in polar solvents, and diverse applications in pharmaceuticals, dyes, and materials science .

Properties

IUPAC Name |

4-(2-aminoethyl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBFWJVHZIKGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azanylethyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group. The reaction proceeds as follows:

C6H6+SO3→C6H5SO3H

The resulting benzenesulfonic acid can then be further reacted with ethylenediamine to introduce the ethylamine group:

C6H5SO3H+NH2CH2CH2NH2→C6H4(SO3H)(CH2CH2NH2

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters and structural features of 4-(2-Azanylethyl)benzenesulfonic acid and related compounds:

Key Observations:

- Acidity: Substituents significantly influence pKa. For example, HNABA and its analogs exhibit strong acidity (pKa ~ -1.03) due to electron-withdrawing azo groups , while TNBS is even more acidic (pKa ~0.5) due to nitro groups .

- Molecular Weight: Bulkier substituents (e.g., naphthylazo groups) increase molecular weight, impacting solubility and biological membrane permeability .

- Functional Groups: The azanylethyl group in 4-(2-Azanylethyl)benzenesulfonic acid may enhance coordination with metal ions, similar to Cd²⁺ complexes observed with azo-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.